

2-(4-Bromophenyl)-1,3,4-oxadiazole molecular structure and conformation

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,3,4-oxadiazole

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An In-depth Technical Guide to the Molecular Structure and Conformation of **2-(4-Bromophenyl)-1,3,4-oxadiazole**

Authored by: Senior Application Scientist Abstract

The **2-(4-bromophenyl)-1,3,4-oxadiazole** scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its unique electronic properties, structural rigidity, and capacity for diverse intermolecular interactions make it a privileged pharmacophore and a versatile building block for functional organic materials. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of **2-(4-bromophenyl)-1,3,4-oxadiazole**. We will delve into crystallographic data, spectroscopic characterization, and the underlying principles governing its spatial arrangement. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important heterocyclic compound.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. Derivatives of 1,3,4-

oxadiazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The title compound, **2-(4-bromophenyl)-1,3,4-oxadiazole** (Molecular Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol [5]), combines this potent heterocyclic core with a bromophenyl group. The bromine atom serves as a useful synthetic handle for further molecular elaboration via cross-coupling reactions and also contributes to the molecule's overall electronic character and potential for halogen bonding.[6][7]

Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount. These features dictate how it interacts with biological targets, such as enzyme active sites, and govern its solid-state packing, which is critical for applications in organic electronics.

Molecular Structure: An Integrated Spectroscopic and Crystallographic Perspective

The definitive structure of a molecule is elucidated through a combination of spectroscopic and diffraction techniques. While computational methods provide valuable predictive insights, experimental data remains the gold standard for structural validation.[8][9]

Spectroscopic Characterization

Spectroscopic methods provide the foundational evidence for the covalent framework of **2-(4-bromophenyl)-1,3,4-oxadiazole**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton. For the 4-bromophenyl moiety, the protons on the aromatic ring typically appear as two distinct doublets in the ¹H NMR spectrum, characteristic of a para-substituted benzene ring.[10] The carbon signals in the ¹³C NMR spectrum confirm the presence of the oxadiazole ring carbons and the distinct carbons of the bromophenyl ring.[10][11]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the 1,3,4-oxadiazole ring include C=N stretching vibrations and C-O-C stretching, which confirm the integrity of the heterocyclic core.[1][12]

Table 1: Summary of Spectroscopic Data for 2-(Aryl)-1,3,4-Oxadiazole Derivatives

Spectroscopic Technique	Feature	Typical Chemical Shift / Wavenumber	Reference
¹ H NMR	Aromatic Protons (Bromophenyl)	δ 7.6 - 8.1 ppm (two doublets)	[10]
	Oxadiazole Proton	δ ~8.5 - 9.0 ppm (if unsubstituted at C5)	N/A
¹³ C NMR	Aromatic Carbons (Bromophenyl)	δ 120 - 135 ppm	[10]
	Oxadiazole Carbons (C2 & C5)	δ ~160 - 175 ppm	[10]
FTIR	C=N Stretch (Oxadiazole)	\sim 1600-1650 cm ⁻¹	[12]
	C-O-C Stretch (Oxadiazole)	\sim 1020-1070 cm ⁻¹	[12]

|| C-Br Stretch | ~500-600 cm⁻¹ | [12] |

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provides the most precise and unambiguous data on the solid-state structure, including bond lengths, bond angles, and torsional angles that define the molecule's conformation. While the crystal structure for the parent **2-(4-bromophenyl)-1,3,4-oxadiazole** is not publicly available, invaluable insights can be drawn from closely related analogs.

A key example is the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[10] In this structure, the fundamental conformational relationship between the 4-bromophenyl and 1,3,4-oxadiazole rings is preserved.

- Key Finding: The dihedral angle between the plane of the benzene ring and the plane of the oxadiazole ring is reported to be 10.44 (8)°.[10] This small angle indicates that the two ring systems are nearly coplanar.

This near-planarity is a critical structural feature, which will be discussed in the conformational analysis section. This arrangement facilitates π - π stacking interactions between adjacent molecules in the crystal lattice, with reported centroid-centroid distances of 3.6385 (7) Å.[10]

Table 2: Crystallographic Data for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

Parameter	Value
Molecular Formula	C ₁₈ H ₁₉ BrN ₂ O
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	13.2571 (5)
b (Å)	6.4753 (3)
c (Å)	19.6761 (7)
β (°)	114.924 (2)
Volume (Å ³)	1531.76 (11)

Data sourced from Acta Crystallographica Section E.[10]

Conformational Analysis: Planarity and Its Implications

The conformation of **2-(4-bromophenyl)-1,3,4-oxadiazole** is primarily defined by the rotation around the single bond connecting the phenyl C1 and the oxadiazole C2 atoms. The crystallographic evidence points overwhelmingly to a low-energy, near-planar conformation.

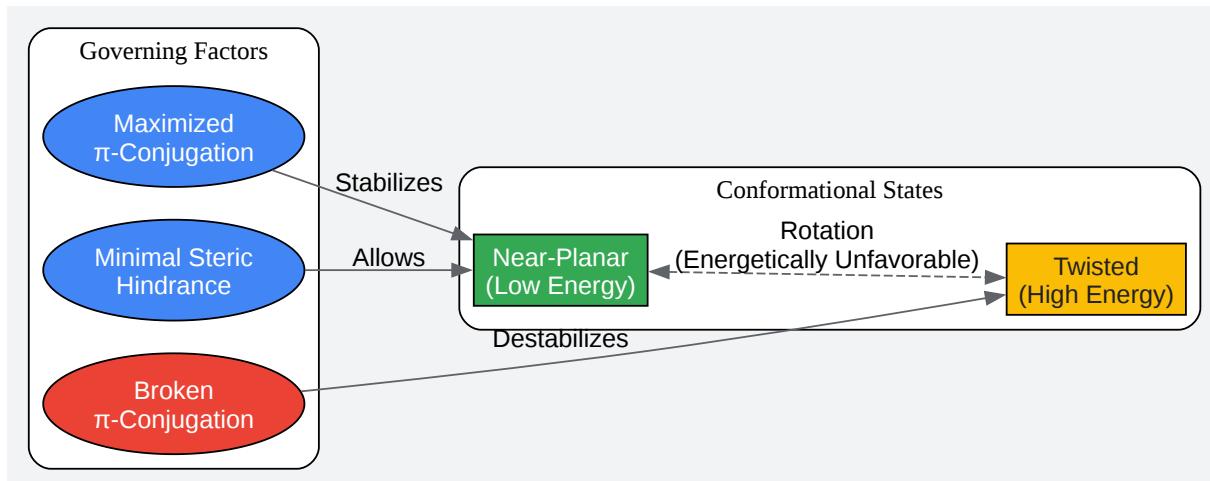
Driving Forces for Planarity

The preference for a near-coplanar arrangement is not accidental; it is the result of a delicate balance between stabilizing and destabilizing forces:

- Extended π -Conjugation (Stabilizing): The primary driving force for planarity is the maximization of π -electron delocalization across the entire molecule. When the phenyl and

oxadiazole rings are coplanar, their respective p-orbitals can overlap effectively, creating an extended conjugated system. This delocalization lowers the overall electronic energy of the molecule, providing significant stabilization.

- Minimized Steric Hindrance (Stabilizing): In this molecule, the steric clash between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the oxadiazole ring is minimal. This low steric barrier allows the molecule to readily adopt the electronically favorable planar conformation without a significant steric penalty.



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Caption: Factors governing the preferred near-planar conformation.

Experimental Protocols: Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The most robust and widely used method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[6][13]

Two-Step Synthesis Protocol

This protocol is the most common pathway for preparing asymmetrically substituted 1,3,4-oxadiazoles.

Step 1: Synthesis of N-(4-Bromobenzoyl)hydrazide

- To a solution of hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol or THF) in an ice bath, add 4-bromobenzoyl chloride (1.0 equivalent) dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- The resulting precipitate (the diacylhydrazine) is collected by filtration, washed with cold water and a dilute solution of sodium bicarbonate, and then dried under vacuum.

Step 2: Oxidative Cyclization to **2-(4-Bromophenyl)-1,3,4-oxadiazole**

- Suspend the N'-(4-bromobenzoyl)benzohydrazide intermediate (1.0 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl_3) (5-10 equivalents).
- Heat the mixture under reflux for 4-8 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
- Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
- Collect the crude product by filtration, wash thoroughly with water, and dry.
- Purify the final product by recrystallization from a suitable solvent (e.g., ethanol, chloroform, or a mixture thereof) to yield pure **2-(4-bromophenyl)-1,3,4-oxadiazole**.[\[10\]](#)

Caption: Workflow for the two-step synthesis of the title compound.

Conclusion and Outlook

The molecular architecture of **2-(4-bromophenyl)-1,3,4-oxadiazole** is characterized by a robust, near-planar conformation. This spatial arrangement, driven by the energetic benefits of extended π -conjugation and minimal steric hindrance, is a defining feature of the molecule. Spectroscopic and X-ray crystallographic data from closely related analogs provide compelling and consistent evidence for this structural model.

For scientists in drug discovery, this inherent rigidity and planarity provide a reliable scaffold for designing molecules that fit into specific protein binding pockets. The defined geometry reduces the entropic penalty upon binding, potentially leading to higher affinity ligands. For materials scientists, the planarity promotes intermolecular π - π stacking, a crucial interaction for achieving the charge-transport properties necessary for organic electronic devices. This in-depth understanding of its structure is the critical first step in unlocking the full potential of this versatile heterocyclic compound.

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